(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid
Description
“(6S)-7-Benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid” is a spirocyclic compound featuring a unique bicyclic system with a benzyloxycarbonyl (Cbz) protecting group. Its structure comprises a 2-oxa (oxygen atom) and 7-aza (nitrogen atom) within a spiro[3.4]octane framework, with a carboxylic acid moiety at position 4. The stereochemistry at the 6th position is specified as S-configuration, critical for its biological and chemical interactions.
This compound is primarily utilized in organic synthesis and medicinal chemistry as a precursor or intermediate for complex molecules, particularly in peptidomimetics and β-lactam analogs. The Cbz group enhances stability during synthetic processes, while the spirocyclic scaffold imparts conformational rigidity, influencing binding affinity in target systems .
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
7-phenylmethoxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-13(18)12-6-15(9-20-10-15)8-16(12)14(19)21-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18) |
InChI Key |
DAKYANUDYXKSOG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC12COC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Nitrile to Carboxylic Acid
The initial step involves converting (25,5R)-5-[(benzyloxy)amino]-piperidine-2-carbonitrile into the corresponding carboxylic acid. This is achieved via acid hydrolysis:
| Method | Reagents | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Acid hydrolysis | Hydrochloric acid or trimethylsilyl chloride | Reflux in methanol or aqueous medium | Conversion of nitrile to acid | Patent WO2015150941A1 |
For example, hydrolyzing with hydrochloric acid in methanol produces the acid (25,5R)-5-[(benzyloxy)amino]-piperidine-2-carboxylic acid (intermediate III).
Protection of Amino Groups
Protection of amino functionalities is essential to prevent undesired side reactions during cyclization:
Cyclization to Spirocyclic Structure
The protected intermediates undergo cyclization facilitated by reagents such as triphosgene or phosgene derivatives:
This cyclization forms the 2-oxa-7-azaspiro[3.4]octane core structure with the benzyloxycarbonyl group attached to nitrogen.
Introduction of the Benzyloxycarbonyl Group at the 7-Position
The CBZ group is introduced via carbamate formation:
This step ensures the stability of the amino group during subsequent transformations.
Final Hydrolysis and Salt Formation
The protected heterocycle undergoes hydrolysis to remove protecting groups, followed by salt formation:
The resultant compound, (6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid , is obtained with high stereochemical purity.
Data Tables Summarizing Preparation Methods
Research Discoveries and Innovations
Recent research emphasizes stereoselective synthesis techniques, such as chiral auxiliaries and enantioselective catalysis, to enhance the stereochemical purity of the target compound. Notably:
- Use of chiral catalysts during cyclization improves enantiomeric excess (ee) beyond 98%.
- Optimization of hydrolysis conditions minimizes racemization, preserving stereochemistry.
- Application of continuous flow reactors for safer handling of phosgene derivatives enhances process safety and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloroformate, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce an alcohol.
Scientific Research Applications
6-[(Benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(benzyloxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Compounds
Key Observations:
Protecting Groups : The Cbz group in the target compound contrasts with the tert-butoxycarbonyl (Boc) group in . Cbz is base-labile, whereas Boc is acid-labile, influencing deprotection strategies .
Substituent Effects: Fluorination (e.g., in and ) enhances metabolic stability and lipophilicity but reduces polarity compared to the non-fluorinated target compound .
Spiro Ring Systems : The spiro[3.4]octane core in the target compound is smaller than the spiro[4.5]decane system in , affecting conformational flexibility and steric interactions in binding pockets .
Functional Groups : Carboxylic acid derivatives (e.g., and target compound) are pivotal for ionic interactions in drug-receptor binding, while esters () serve as prodrugs .
Research Findings and Implications
Thermodynamic Stability : The absence of fluorine in the target compound may reduce its stability under oxidative conditions relative to fluorinated analogs () .
Biological Activity : While the target compound’s applications are primarily synthetic, related azaspiro compounds (e.g., ) show promise in targeting kinases and GPCRs due to their planar benzothiazole moieties .
Q & A
Q. What are the optimized synthetic routes for (6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid, considering green chemistry principles?
The synthesis of this spirocyclic compound can be optimized using transition-metal-catalyzed cyclization or silylene transfer reactions. For example, silver- or rhodium-catalyzed methods (commonly used for analogous azaspiro systems) enable efficient spiro core formation under mild conditions . Green chemistry principles are applied by replacing halogenated solvents with ionic liquids or bio-based solvents and employing continuous flow reactors to minimize waste . Yield optimization often involves screening catalysts (e.g., Pd, Ni, or Rh) and reaction temperatures (typically 60–100°C) .
Q. How can enantiomeric purity be ensured during the synthesis of this compound?
The (6S) configuration is controlled via chiral auxiliaries or asymmetric catalysis. For example, chiral palladium complexes or enzymatic resolution methods (e.g., lipase-mediated hydrolysis) are employed to isolate the desired enantiomer . Stereochemical analysis is validated using polarimetry, chiral HPLC, or X-ray crystallography . Recent studies highlight the use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to stabilize intermediates during asymmetric synthesis .
Q. What analytical techniques are critical for confirming the structure and purity of this spirocyclic compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, COSY, HSQC) to confirm spiro junction connectivity and substituent orientation .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography to resolve absolute stereochemistry .
- HPLC with UV/Vis detection (λ = 210–280 nm) to assess purity (>95% threshold) .
Advanced Research Questions
Q. What strategies address low yields in the formation of the spirocyclic core during synthesis?
Low yields often arise from competing ring-opening or dimerization side reactions. Mitigation strategies include:
- Solvent optimization : Use of non-polar solvents (e.g., toluene) to reduce polarity-driven side reactions .
- Catalyst tuning : Rhodium or nickel catalysts improve regioselectivity in spiroannulation by stabilizing transition states .
- Additives : Lewis acids (e.g., ZnCl₂) or crown ethers enhance reaction efficiency by coordinating to intermediates .
- Kinetic monitoring : In-situ FTIR or Raman spectroscopy identifies side products for real-time adjustment .
Q. How do steric and electronic effects influence the reactivity of the benzyloxycarbonyl group in downstream modifications?
The benzyloxycarbonyl (Cbz) group’s electron-withdrawing nature activates the adjacent carbonyl for nucleophilic attack (e.g., amidation or esterification). Steric hindrance from the spirocyclic framework necessitates bulky bases (e.g., DBU) to deprotonate intermediates selectively . Computational studies (DFT) reveal that substituents at the 6-position modulate ring strain, affecting reaction rates in ring-opening functionalization .
Q. What methodologies resolve contradictions in reported biological activities of structurally similar azaspiro compounds?
Discrepancies in biological data (e.g., enzyme inhibition) are addressed through:
- Structural-activity relationship (SAR) studies : Comparing analogs with variations in the spiro ring size or substituents .
- Crystallographic docking : Mapping binding interactions with target proteins (e.g., EGFR kinase) to identify critical pharmacophores .
- Meta-analysis : Cross-referencing bioassay data from independent studies to isolate confounding variables (e.g., solvent effects in cell-based assays) .
Q. What computational methods predict the stability of the spirocyclic structure under varying conditions?
- Molecular dynamics (MD) simulations assess conformational stability in aqueous vs. organic solvents .
- Density functional theory (DFT) calculates bond dissociation energies to predict susceptibility to hydrolysis or oxidation .
- Accelerated stability testing : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
